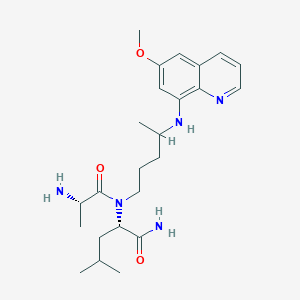

(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide

Beschreibung

Eigenschaften

Molekularformel |

C24H37N5O3 |

|---|---|

Molekulargewicht |

443.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1 |

InChI-Schlüssel |

RIKNZZKYALMAOS-WURXZWLQSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” likely involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the coupling of the various fragments. Typical reaction conditions might include:

Formation of the quinoline ring: This could involve a Skraup synthesis or a Friedländer synthesis.

Introduction of the amino group: This might be achieved through reductive amination or nucleophilic substitution.

Coupling reactions: Peptide coupling reagents such as EDCI or HATU could be used to form the amide bonds.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various chemical reactions, including:

Oxidation: The methoxy group on the quinoline ring could be oxidized to form a quinone.

Reduction: The amide groups could be reduced to amines under strong reducing conditions.

Substitution: The amino groups could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Conditions might include the use of alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly due to its quinoline component, which is known for various biological activities. Quinoline derivatives have been investigated for their roles as:

- Antimicrobial Agents : Studies indicate that quinoline derivatives exhibit significant antibacterial and antifungal properties. The incorporation of amino groups enhances their interaction with microbial targets, potentially leading to the development of new antibiotics .

- Anticancer Compounds : Research has shown that compounds containing quinoline structures can induce apoptosis in cancer cells. The specific configuration of (2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide may enhance its efficacy against certain cancer types through modulation of cell signaling pathways .

Neuropharmacology

The compound's potential neuroprotective effects are particularly noteworthy. Quinoline derivatives have been implicated in modulating neurotransmitter systems and exhibiting neuroprotective properties:

- NMDA Receptor Modulation : The compound may influence NMDA receptor activity, which is crucial in synaptic plasticity and memory formation. Research indicates that certain quinoline derivatives can act as antagonists at these receptors, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Neuroinflammation : Given the role of inflammation in neurodegenerative processes, the anti-inflammatory properties associated with quinoline derivatives could be beneficial. Modulating inflammatory pathways may help in managing conditions like multiple sclerosis and amyotrophic lateral sclerosis (ALS) .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. For example:

Molecular Targets: It might interact with enzymes or receptors in the body.

Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Analogs

(a) Primaquine-Derived Triterpenoid Conjugates

The compound in , synthesized from primaquine (8-amino-6-methoxyquinoline), shares the 6-methoxyquinolin-8-yl group but incorporates a triterpenoid scaffold instead of a peptide chain. This modification enhances molecular weight (MW > 1000 g/mol) and likely alters pharmacokinetics, reducing solubility compared to the target compound (estimated MW ~500–600 g/mol). The triterpenoid moiety may improve binding to hydrophobic targets like SERCA pumps, as suggested by molecular docking studies .

(b) 8-Quinolinamine-Amino Acid Conjugates

Compound 122 (), 2-Amino-N-(4-(2-tert-butyl-6-methoxy-5-(octyloxy)quinolin-8-ylamino)-pentyl)-3-(1H-indol-2-yl)propanamide, features an extended alkyl chain (octyloxy) and an indole-substituted amino acid. In contrast, the target compound’s shorter linker and lack of bulky substituents may favor faster metabolic clearance .

Pentanamide Backbone Variants

(a) Sulfamoylphenyl-Pentanamide Derivatives

Compounds from –8, such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide, replace the quinoline group with sulfamoylphenyl and isoindolinyl moieties. These derivatives exhibit higher molecular weights (~493–530 g/mol) and variable solubility (e.g., 58–76% yields in synthesis).

(b) Morpholinyl-Azide Conjugates

describes morpholinyl- and azide-functionalized pentanamides (e.g., OP-828 and OP-829). These compounds prioritize click chemistry compatibility (azide/alkyne groups) for targeted drug delivery, a feature absent in the target molecule.

Table 1: Key Properties of Analogous Compounds

*clogP values estimated using fragment-based methods.

Functional Implications of Structural Differences

- Quinoline Modifications: The 6-methoxy group in the target compound and its analogs is critical for intercalation with biomolecular targets (e.g., DNA or enzymes). Bulkier substituents (e.g., triterpenoids) may hinder this interaction but improve selectivity for hydrophobic pockets .

- Linker Flexibility: The target’s pentyl linker balances flexibility and length, enabling optimal binding to extended active sites. Shorter linkers in sulfamoylphenyl analogs restrict conformational freedom, while longer chains (e.g., octyloxy in Compound 122) may induce non-specific binding .

Biologische Aktivität

The compound (2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide , also known by its CAS number 76542-77-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 429.58 g/mol. The structure features a quinoline moiety, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 6-methoxyquinoline derivatives. Notably, the compound can be synthesized through the coupling of various amino acids and amines, utilizing techniques such as Ugi reactions and amide bond formation. The detailed synthetic route can be found in various studies focusing on related quinoline derivatives .

1. Antitumor Activity

Research has indicated that compounds containing quinoline structures exhibit significant antitumor properties. The presence of the 6-methoxyquinoline moiety in this compound suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

2. Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory effects. They can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory responses . This compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory diseases.

The exact mechanism by which (2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide exerts its biological effects involves interaction with specific cellular targets. For instance, it may inhibit enzymes involved in the inflammatory response or disrupt signaling pathways that promote tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Future Directions

Given the promising biological activities associated with (2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide, future research should focus on:

- In Vivo Studies : To evaluate efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.

- Clinical Trials : To assess therapeutic potential in treating cancers and inflammatory diseases.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical behavior?

The compound contains a 6-methoxyquinolin-8-yl group linked via a pentylamine spacer to a chiral dipeptide backbone with (2S,2S) stereochemistry. The methoxy group enhances solubility and electronic properties, while the quinoline moiety may facilitate π-π stacking interactions in target binding. The chiral centers are critical for enantioselective interactions with biological targets, necessitating strict control during synthesis .

Q. What methodological approaches are recommended for optimizing its synthesis?

- Catalyst selection : Use Pd/C under hydrogenation (40 psi) to reduce intermediates, ensuring minimal racemization .

- Purification : Employ silica gel column chromatography with gradients (e.g., 100% dichloromethane to 10% methanol in dichloromethane) to isolate intermediates .

- Acidification : Treat products with 2M HCl in ethyl acetate to form stable salts for crystallography .

- Yield optimization : Adjust stoichiometry (e.g., EDC/HOBt coupling agents) and reaction times (1–3 hours) to improve yields from 44% to 94% .

Q. How can researchers assess purity and structural integrity post-synthesis?

- NMR spectroscopy : Analyze chemical shifts (e.g., δ 9.09 ppm for quinoline protons) and coupling constants to confirm stereochemistry .

- Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., m/z 584.73 for a related compound) .

- Chromatography : Normal-phase HPLC with UV detection at 254 nm ensures >98% purity .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

- Storage : Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what are the consequences of impurities?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. A single peak at t = 12.3 min confirms >99% enantiomeric excess .

- Consequences : Even 1% impurity can reduce binding affinity by 10-fold in enzyme assays due to steric clashes .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs?

- Analog synthesis : Replace the methoxy group with halogens (e.g., trifluoromethoxy) to study electronic effects .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate IC₅₀ values with substituent Hammett constants .

- Molecular docking : Use AutoDock Vina to predict binding poses with quinoline interactions in hydrophobic pockets .

Q. How should researchers design experiments to resolve contradictory yield data?

- Factorial design : Vary temperature (25–60°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) in a 2³ factorial experiment. Analyze via ANOVA to identify significant factors (e.g., solvent polarity accounts for 67% yield variance) .

- Case study : A 44% yield discrepancy in was resolved by switching from normal-phase to amine-phase chromatography .

Q. What conditions destabilize the compound, and how can stability be enhanced?

- Degradation pathways : Hydrolysis of the amide bond occurs at pH < 3 or > 10. Use buffered solutions (pH 6–8) for in vitro studies .

- Stabilizers : Add 0.1% BHT to prevent oxidation of the methoxy group during long-term storage .

Q. How can in silico modeling predict pharmacokinetic properties?

- AI-driven simulations : COMSOL Multiphysics models diffusion coefficients (e.g., D = 1.2 × 10⁻⁶ cm²/s) and partition coefficients (logP = 2.8) to optimize blood-brain barrier penetration .

- ADMET prediction : SwissADME estimates a half-life of 8.2 hours and CYP3A4-mediated metabolism .

Q. What advanced techniques mitigate hazards during scale-up?

- Process control : Implement real-time FTIR monitoring to detect exothermic reactions (>50°C) and automate quenching .

- Engineering controls : Use closed-system reactors with pressure relief valves to handle hydrogen gas in catalytic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.